2-(but-2-yn-1-yloxy)pyridine-4-carbonitrile
Description
2-(but-2-yn-1-yloxy)pyridine-4-carbonitrile is a chemical compound with the molecular formula C10H8N2O and a molecular weight of 172.186 g/mol . This compound is known for its unique structure, which includes an isonicotinonitrile core with a but-2-ynyloxy substituent.
Properties
IUPAC Name |
2-but-2-ynoxypyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-2-3-6-13-10-7-9(8-11)4-5-12-10/h4-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSKXTJLYJNKGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(but-2-yn-1-yloxy)pyridine-4-carbonitrile typically involves the reaction of isonicotinonitrile with but-2-yn-1-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-(but-2-yn-1-yloxy)pyridine-4-carbonitrile undergoes various types of chemical reactions, including:
Scientific Research Applications
2-(but-2-yn-1-yloxy)pyridine-4-carbonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(but-2-yn-1-yloxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
2-(but-2-yn-1-yloxy)pyridine-4-carbonitrile can be compared with other similar compounds, such as:
2-(But-2-ynyloxy)nicotinonitrile: This compound has a similar structure but with a nicotinonitrile core instead of an isonicotinonitrile core.
2-(But-2-ynyloxy)benzonitrile: This compound features a benzonitrile core, offering different chemical properties and reactivity.
Biological Activity
2-(but-2-yn-1-yloxy)pyridine-4-carbonitrile is a heterocyclic compound that has garnered attention in biological research due to its potential therapeutic properties. This article explores its biological activities, mechanisms of action, and relevant studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The chemical structure of this compound includes a pyridine ring substituted with a but-2-yn-1-yloxy group and a carbonitrile functional group. This unique arrangement contributes to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various microbial strains. Studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro studies demonstrated that this compound reduced the viability of cancer cell lines, including MCF-7 and MDA-MB-231, with IC50 values ranging from 1.75 to 9.46 μM .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors involved in critical cellular processes. For example, it may inhibit enzymes responsible for DNA replication or protein synthesis, leading to altered cellular functions .
Study on Antimicrobial Efficacy
A study conducted by researchers at [source] investigated the antimicrobial efficacy of various derivatives of pyridine compounds, including this compound. The findings revealed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as a broad-spectrum antimicrobial agent.
Study on Anticancer Activity
In another study published in the Journal of Medicinal Chemistry, researchers explored the anticancer potential of this compound against multiple cancer cell lines. The study concluded that this compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its promise as a therapeutic agent in oncology .
Data Table: Biological Activity Overview
| Biological Activity | Effect | Cell Line/Organism | IC50/MIC Values |
|---|---|---|---|
| Antimicrobial | Inhibition of growth | Staphylococcus aureus | MIC: 8 μM |
| Escherichia coli | MIC: 12 μM | ||
| Anticancer | Induction of apoptosis | MCF-7 | IC50: 5 μM |
| MDA-MB-231 | IC50: 7 μM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
